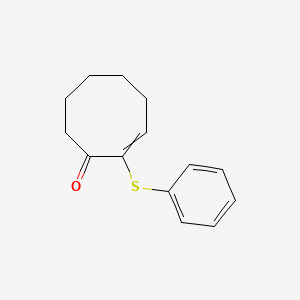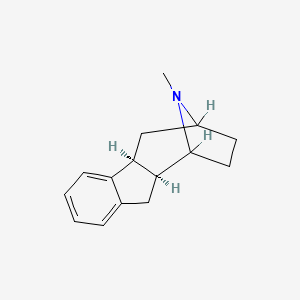silanol CAS No. 59551-95-0](/img/structure/B14622148.png)
[3-(2-Methoxyethoxy)propyl](dimethyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethoxy)propylsilanol: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silanol group attached to a propyl chain, which is further substituted with a methoxyethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)propylsilanol typically involves the reaction of 3-(2-Methoxyethoxy)propylsilane with water or a suitable hydrolyzing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the silanol group. The general reaction can be represented as follows:
\ \text{3-(2-Methoxyethoxy)propylsilane} + \text{H}_2\text{O} \rightarrow \text{[3-(2-Methoxyethoxy)propylsilanol} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of 3-(2-Methoxyethoxy)propylsilanol may involve large-scale hydrolysis of the corresponding silane compound. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of hydrolyzing agent, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Methoxyethoxy)propylsilanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane bonds.
Reduction: The compound can be reduced under specific conditions to yield different organosilicon derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of siloxane polymers.
Reduction: Formation of reduced organosilicon compounds.
Substitution: Formation of substituted silanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Methoxyethoxy)propylsilanol is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and other functionalized silanes.
Biology: In biological research, this compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of materials used in medical devices and implants.
Medicine: The compound has potential applications in drug delivery systems. It can be used to modify the surface properties of nanoparticles, improving their stability and targeting capabilities.
Industry: In industrial applications, 3-(2-Methoxyethoxy)propylsilanol is employed as a coupling agent in the production of adhesives, sealants, and coatings. It improves the adhesion and durability of these materials .
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethoxy)propylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, facilitating its incorporation into polymer matrices. Additionally, the methoxyethoxy group enhances the solubility and dispersibility of the compound in different solvents. These properties contribute to its effectiveness as a coupling agent and surface modifier .
Comparación Con Compuestos Similares
- 3-(2-Methoxyethoxy)propylsilane
- [3-(Trimethoxysilyl)propyl]methacrylate
- [3-(Methacryloyloxy)propyl]trimethoxysilane
Comparison: [3-(Trimethoxysilyl)propyl]methacrylate and [3-(Methacryloyloxy)propyl]trimethoxysilane are also organosilicon compounds with different functional groups, making them suitable for specific applications in polymer chemistry and material science .
Propiedades
Número CAS |
59551-95-0 |
|---|---|
Fórmula molecular |
C8H20O3Si |
Peso molecular |
192.33 g/mol |
Nombre IUPAC |
hydroxy-[3-(2-methoxyethoxy)propyl]-dimethylsilane |
InChI |
InChI=1S/C8H20O3Si/c1-10-6-7-11-5-4-8-12(2,3)9/h9H,4-8H2,1-3H3 |
Clave InChI |
CHSWJWYOHQNISS-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCC[Si](C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


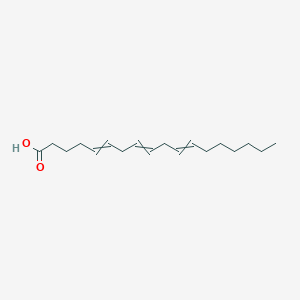
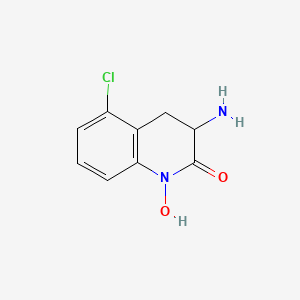
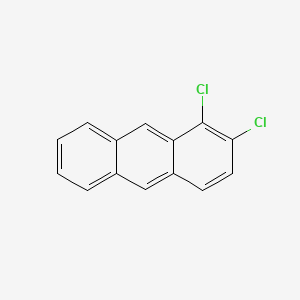
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
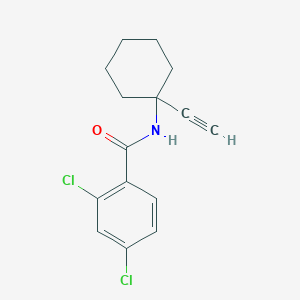
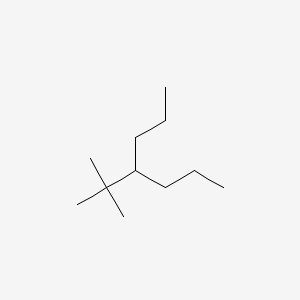
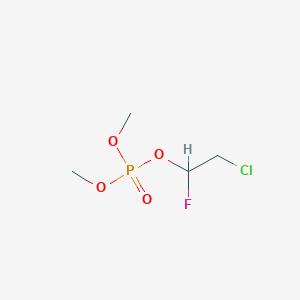
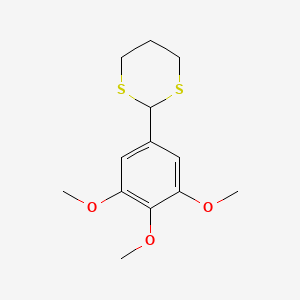
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)


